Product packaging for LH-RH (7-10)(Cat. No.:CAS No. 38482-71-2)

LH-RH (7-10)

Cat. No.: B15140734
CAS No.: 38482-71-2
M. Wt: 440.5 g/mol
InChI Key: JQESMPDJSXFGSA-IHRRRGAJSA-N
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Description

Contextualization within the Landscape of Biologically Active Peptides

Leucyl-arginyl-prolyl-glycinamide fits within the extensive family of biologically active peptides, which are crucial signaling molecules in a vast array of physiological processes. These peptides can act as hormones, neurotransmitters, and modulators of cellular function. The specific sequence of amino acids in a peptide dictates its three-dimensional structure and, consequently, its biological activity.

Definitional Aspects and Chemical Classification as a Tetrapeptide

Chemically, Leucyl-arginyl-prolyl-glycinamide is classified as a tetrapeptide, meaning it is composed of four amino acid residues linked by three peptide bonds. ncert.nic.in The sequence is Leucine (B10760876) at the N-terminus, followed by Arginine, Proline, and finally a C-terminal Glycinamide (B1583983). The "-amide" suffix indicates that the C-terminal carboxyl group of glycine (B1666218) is amidated, a common modification in biologically active peptides that can increase stability and bioavailability.

The precise chemical structure and properties of Leucyl-arginyl-prolyl-glycinamide are detailed in the table below.

PropertyValue
IUPAC Name (S)-2-((S)-2-((S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxamido)-5-guanidinopentanamido)-N-(carbamoylmethyl)pyrrolidine-2-carboxamide
Molecular Formula C22H41N9O5
CAS Number 38482-71-2

This interactive table provides key chemical identifiers for Leucyl-arginyl-prolyl-glycinamide.

Historical Perspectives on its Identification and Early Research Significance

Significant insight into the historical context of Leucyl-arginyl-prolyl-glycinamide comes from its identification as LH-RH (7-10). medchemexpress.comabmole.com This nomenclature signifies that it is a fragment of the Luteinizing Hormone-Releasing Hormone (LHRH), specifically comprising amino acid residues 7 through 10 of the parent hormone. LHRH is a critical decapeptide hormone that plays a pivotal role in the reproductive system.

Early research identified LH-RH (7-10) as one of the major degradation products of LHRH when processed by enzymes in the pituitary and hypothalamus. medchemexpress.com This finding was crucial as it suggested a potential biological role for the fragments of LHRH, not just the intact hormone. Further investigation revealed that LH-RH (7-10) is also produced in other tissues, including macrophages and specific lung cells (type I-like and type II pneumocytes). medchemexpress.com

One of the early functional studies on LH-RH (7-10) demonstrated its ability to cause the release of Luteinizing Hormone (LH) in female rabbits under various reproductive conditions. medchemexpress.com This finding was significant as it indicated that this tetrapeptide fragment retains some of the biological activity of the parent LHRH molecule, opening up avenues for research into the physiological and pharmacological effects of LHRH metabolites. The synthesis of the hydrochloride salt of L-Leucyl-L-arginyl-L-prolyl-glycinamide has also been documented, providing a means for researchers to produce the compound for further study.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36N8O4 B15140734 LH-RH (7-10) CAS No. 38482-71-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38482-71-2

Molecular Formula

C19H36N8O4

Molecular Weight

440.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C19H36N8O4/c1-11(2)9-12(20)16(29)26-13(5-3-7-24-19(22)23)18(31)27-8-4-6-14(27)17(30)25-10-15(21)28/h11-14H,3-10,20H2,1-2H3,(H2,21,28)(H,25,30)(H,26,29)(H4,22,23,24)/t12-,13-,14-/m0/s1

InChI Key

JQESMPDJSXFGSA-IHRRRGAJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)N

Origin of Product

United States

Chemical Synthesis Methodologies and Strategies for Leucyl Arginyl Prolyl Glycinamide

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) stands as the most prevalent and efficient method for the chemical synthesis of peptides like Leucyl-arginyl-prolyl-glycinamide. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The key advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, which can then be easily removed by simple filtration and washing, thus avoiding complex purification steps between each coupling stage.

Selection of Solid Supports and Linkers

Commonly used resins for this purpose include those functionalized with the Rink Amide linker. researchgate.net These resins are designed to release the synthesized peptide as a C-terminal amide upon treatment with a strong acid, typically trifluoroacetic acid (TFA). The choice of the polymer matrix of the resin, such as polystyrene or polyethylene (B3416737) glycol (PEG), can also be significant. PEG-based resins, for instance, often exhibit better swelling properties in the polar solvents used for SPPS, which can improve reaction kinetics and help to disrupt peptide aggregation. biosynth.comnih.gov

Resin Type Linker Cleavage Product Key Advantages
Polystyrene-basedRink AmideC-terminal amideCost-effective, well-established
PEG-based (e.g., TentaGel)Rink AmideC-terminal amideImproved swelling in polar solvents, can mitigate aggregation

Coupling Chemistries and Amino Acid Derivatization

The formation of the peptide bond between the incoming amino acid and the N-terminus of the growing peptide chain is the core reaction in SPPS. This is achieved using coupling reagents that activate the carboxylic acid of the N-protected amino acid to facilitate its reaction with the free amine of the resin-bound peptide. For the synthesis of Leucyl-arginyl-prolyl-glycinamide, the standard Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is typically employed. nih.gov

The amino acids would be used in their Fmoc-protected forms, such as Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, and Fmoc-Gly-OH. The side chain of arginine is protected with a bulky group like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) to prevent side reactions during the synthesis.

A variety of coupling reagents are available, with aminium/uronium and phosphonium (B103445) salts being the most common. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are frequently used. sigmaaldrich.com These reagents, in the presence of a tertiary base like diisopropylethylamine (DIPEA), rapidly form an activated ester of the Fmoc-amino acid, which then readily couples to the free amine of the peptide chain.

Coupling Reagent Type Key Features
HBTUAminium/Uronium SaltWidely used, efficient, cost-effective
HATUAminium/Uronium SaltHighly reactive, useful for difficult couplings
PyBOPPhosphonium SaltEffective, but can be less favorable due to potential side reactions

Monitoring of Peptide Chain Elongation and Completion

To ensure the successful synthesis of the full-length tetrapeptide, it is crucial to monitor the completion of each coupling and deprotection step. Incomplete reactions can lead to the formation of deletion sequences, which are difficult to separate from the target peptide.

Several methods can be employed to monitor the progress of the synthesis. A common qualitative method is the Kaiser (ninhydrin) test , which detects the presence of free primary amines on the resin. A positive test (blue color) after a coupling step indicates that the reaction is incomplete, and a recoupling may be necessary. Proline, being a secondary amine, does not give a positive Kaiser test, so alternative tests like the chloranil test may be used after the proline coupling step.

More recently, instrumental techniques for real-time monitoring have been developed. Refractive index (RI) measurement can be used as a process analytical tool (PAT) to monitor the changes in the concentration of reagents in the reaction solution, providing real-time feedback on the progress of both coupling and deprotection steps. schmidt-haensch.coms4science.at

Cleavage and Deprotection Protocols

Once the synthesis of the protected Leucyl-arginyl-prolyl-glycyl-resin is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. This is typically achieved in a single step by treating the resin with a strong acid, most commonly trifluoroacetic acid (TFA).

During the cleavage process, highly reactive cationic species are generated from the protecting groups and the linker. These can cause unwanted side reactions with nucleophilic amino acid residues. To prevent this, a "cleavage cocktail" containing a mixture of scavengers is used. For a peptide containing arginine, which is protected with a Pbf group, specific scavengers are important.

A common cleavage cocktail for peptides containing arginine is Reagent K , which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). iris-biotech.de Another option is Reagent R , which is particularly suited for deprotecting sulfonyl-protected arginine residues and contains TFA, thioanisole, EDT, and anisole. peptide.compeptide.com The choice of cocktail depends on the specific amino acid composition of the peptide. The cleavage reaction is typically carried out for a few hours at room temperature, after which the resin is filtered off, and the crude peptide is precipitated from the TFA solution using cold diethyl ether.

Cleavage Cocktail Composition Primary Use
Reagent KTFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)General purpose, effective for peptides with Cys, Met, Trp, Tyr, and Arg. iris-biotech.de
Reagent RTFA/thioanisole/EDT/anisole (90:5:3:2)Particularly effective for deprotecting sulfonyl-protected arginine. peptide.compeptide.com

Purification Strategies for the Synthesized Tetrapeptide

The crude peptide obtained after cleavage and precipitation is a mixture containing the desired tetrapeptide along with various byproducts from incomplete reactions and side reactions. Therefore, a robust purification strategy is essential to obtain Leucyl-arginyl-prolyl-glycinamide of high purity.

The most widely used method for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . springernature.comnih.govresearchgate.net This technique separates the components of the crude mixture based on their hydrophobicity. The crude peptide is dissolved in an aqueous solvent and loaded onto a C18 column. A gradient of an organic solvent, typically acetonitrile, containing a small amount of an ion-pairing agent like TFA, is then used to elute the peptides. altabioscience.com The desired peptide will elute at a specific retention time, allowing for its collection as a purified fraction. The purity of the collected fractions is then assessed by analytical RP-HPLC and the identity of the peptide is confirmed by mass spectrometry. altabioscience.com

Solution-Phase Peptide Synthesis Approaches

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis) remains a viable alternative, particularly for the large-scale production of shorter peptides. In this approach, all reactions are carried out in solution, and the intermediate products are isolated and purified after each step.

The synthesis of Leucyl-arginyl-prolyl-glycinamide in solution would involve a stepwise or convergent strategy. rsc.org In a stepwise approach, the amino acids would be added one at a time, starting from the C-terminal glycine (B1666218) amide. Each step would require the coupling of a protected amino acid to the growing peptide chain, followed by the selective deprotection of the N-terminus to allow for the next coupling.

A key challenge in solution-phase synthesis is the purification of the intermediate peptides after each coupling and deprotection step, which often involves crystallization or chromatography. altabioscience.com To overcome this, strategies like the use of soluble polymer supports have been developed, which combine the advantages of both solution- and solid-phase synthesis. altabioscience.com

A final deprotection step in a potential solution-phase synthesis of Leucyl-arginyl-prolyl-glycinamide hydrochloride has been described, involving the hydrogenolysis of a benzyloxycarbonyl protecting group using palladium on carbon as a catalyst. springernature.com This highlights the use of orthogonal protecting group strategies, where different types of protecting groups are used for the N-terminus and side chains, allowing for their selective removal.

While generally more labor-intensive and time-consuming than SPPS for research-scale synthesis, solution-phase methods can be advantageous for large-scale manufacturing where the purification of a smaller number of intermediates may be more economical than the use of large quantities of resin and specialized equipment required for large-scale SPPS.

Fragment Condensation Methods

Fragment condensation involves the synthesis of smaller peptide fragments, which are then coupled together to form the final, larger peptide. This approach can offer advantages in terms of purification and the handling of difficult sequences. For the synthesis of Leucyl-arginyl-prolyl-glycinamide, a plausible strategy involves the coupling of dipeptide fragments, such as Leucyl-arginine and Prolyl-glycinamide, or a stepwise elongation of the peptide chain.

A documented final step in the synthesis of L-Leucyl-L-arginyl-L-prolyl-glycinamide hydrochloride involves the deprotection of a protected precursor. prepchem.com Specifically, Nα-benzyloxycarbonyl-L-leucyl-L-arginyl-L-prolyl-glycinamide hydrochloride is dissolved in methanol (B129727) and treated with hydrogen gas in the presence of a palladium-on-carbon catalyst. prepchem.com This reaction cleaves the benzyloxycarbonyl (Cbz or Z) protecting group from the N-terminus of the leucine (B10760876) residue, yielding the final tetrapeptide amide. prepchem.com

The synthesis of the protected precursor itself can be achieved by coupling Nα-benzyloxycarbonyl-L-leucine with L-arginyl-L-prolyl-glycinamide. The latter fragment can be built sequentially. For instance, L-prolyl-glycinamide can be formed and then coupled with a protected L-arginine derivative.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is critical to maximize the yield and purity of the final peptide. Key parameters that are often optimized include:

Coupling Reagents: The choice of coupling reagent significantly impacts the efficiency of peptide bond formation and the extent of side reactions like racemization. Common coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) to suppress racemization. More advanced uronium- or phosphonium-based reagents like HBTU, HATU, or PyBOP are also widely used for their high efficiency.

Solvents: The choice of solvent can influence the solubility of the peptide and reagents, as well as the reaction kinetics. Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common solvents for peptide synthesis.

Reaction Time and Temperature: The time and temperature of the coupling and deprotection steps are optimized to ensure complete reactions while minimizing side product formation.

Stoichiometry of Reactants: The molar ratios of the amino acid, coupling reagents, and other additives are carefully controlled to drive the reaction to completion.

ParameterCondition 1Condition 2Condition 3Outcome
Coupling Reagent DIC/HOBtHBTU/DIEATBTU/DIEAHBTU/DIEA often provides faster and more complete coupling.
Solvent DMFNMPDCM/DMFDMF is a versatile solvent, but NMP can be superior for aggregating sequences.
Temperature Room Temperature0°C to Room Temp50°CLower temperatures can reduce racemization but may require longer reaction times.

Isolation and Characterization of Synthetic Intermediates

The isolation and characterization of synthetic intermediates are crucial for verifying the success of each step and for ensuring that a pure compound is carried forward to the next stage of the synthesis. For instance, the intermediate Nα-benzyloxycarbonyl-L-leucyl-L-arginyl-L-prolyl-glycinamide hydrochloride would be isolated after the coupling of the protected leucine to the tripeptide fragment. prepchem.com

Isolation is typically achieved through techniques such as precipitation, crystallization, or chromatography. Following isolation, the intermediate's identity and purity are confirmed using various analytical methods:

Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of a reaction and assess the purity of the isolated product.

High-Performance Liquid Chromatography (HPLC): Provides a more accurate assessment of purity and can be used for preparative purification.

Mass Spectrometry (MS): Confirms the molecular weight of the intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the intermediate, confirming the presence of the protecting groups and the correct connectivity of the amino acid residues.

Analytical Verification of Chemical Identity and Purity of the Final Product

The final product, Leucyl-arginyl-prolyl-glycinamide, must be rigorously analyzed to confirm its chemical identity and to determine its purity. A combination of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the final peptide. Reversed-phase HPLC (RP-HPLC) is typically used, where the peptide is separated based on its hydrophobicity. The purity is determined by integrating the area of the main peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) is used to confirm the molecular weight of the final peptide. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate ions of the peptide, which are then analyzed to determine their mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton (¹H) and carbon-13 (¹C) NMR, provides detailed structural information. It can confirm the presence and connectivity of all the amino acid residues and the absence of any remaining protecting groups.

The following table summarizes the expected analytical data for the verification of Leucyl-arginyl-prolyl-glycinamide.

Analytical TechniqueParameterExpected Result
RP-HPLC Purity>95% (single major peak)
Retention TimeDependent on column and gradient conditions
Mass Spectrometry (ESI-MS) [M+H]⁺Expected m/z: 441.29
[M+2H]²⁺Expected m/z: 221.15
¹H NMR Chemical ShiftsCharacteristic signals for Leu, Arg, Pro, and Gly residues. Absence of signals from protecting groups.
¹³C NMR Chemical ShiftsCharacteristic signals for the carbonyl and alpha-carbons of each amino acid residue.

Structural Integration and Functional Significance of Leucyl Arginyl Prolyl Glycinamide Within Larger Peptide Systems

Occurrence as a C-Terminal Motif in Gonadotropin-Releasing Hormone (GnRH) Analogs

The Leucyl-arginyl-prolyl-glycinamide sequence is a hallmark of the C-terminus of native Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH). uwa.edu.au This structural feature is largely conserved in a multitude of synthetic GnRH analogs, underscoring its importance for the hormone's biological activity.

Preservation of the Leucyl-arginyl-prolyl-glycinamide Sequence in LHRH Derivatives

The native GnRH decapeptide sequence is pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. uwa.edu.au The C-terminal tetrapeptide, Leu-Arg-Pro-Gly-NH2, is a critical component for high-affinity binding to the GnRH receptor. nih.gov Consequently, many synthetic LHRH derivatives, both agonists and antagonists, retain this sequence or feature conservative modifications within it to maintain or enhance their biological effects. The preservation of this C-terminal moiety is a common strategy in the development of GnRH analogs aimed at treating various hormone-dependent conditions. The significance of this terminal sequence is highlighted by observations that its alteration can drastically affect the immunoneutralization efficacy of GnRH-based vaccines, with preservation of the C-terminal being crucial for effectiveness. nih.gov

Conformational Contributions of the Tetrapeptide to the Overall Structure of GnRH Analogs

Study TypeKey Findings on Conformational ContributionReference
Molecular DynamicsThe C-terminal tetrapeptide is integral to the folded, bioactive conformation of GnRH. nih.gov
NMR SpectroscopyThe C-terminal sequence, particularly Arg8, stabilizes the β-II' turn, bringing the N- and C-termini together. uct.ac.za
Structure-Activity Relationship StudiesThe Pro9 residue introduces a critical bend, and the Gly-NH2 at the C-terminus is essential for the bioactive conformation. nih.govresearchgate.net

Influence of the Leucyl-arginyl-prolyl-glycinamide Moiety on the Biological Activity of LHRH Analogs

The C-terminal tetrapeptide of LHRH analogs is not merely a structural anchor; it actively participates in the modulation of the biological activity of the entire molecule, primarily by influencing receptor interactions and subsequent intracellular signaling events.

Modulation of Gonadotropin-Releasing Hormone Receptor Interactions by LHRH Analogs

The interaction between GnRH analogs and the GnRH receptor is a highly specific process, and the C-terminal Leucyl-arginyl-prolyl-glycinamide sequence is a key determinant of binding affinity. The arginine at position 8 is considered critical for high-affinity binding. nih.gov Docking studies and site-directed mutagenesis have revealed that the Arg8 residue of GnRH I interacts with specific residues in the GnRH receptor, such as Asp302. researchgate.net The C-terminal glycinamide (B1583983) moiety also contributes to the binding, with evidence suggesting an interaction with Asn102 in the receptor. oup.com

Modifications within this tetrapeptide can significantly alter receptor binding. For instance, while the native sequence is crucial for agonist activity, some antagonists feature modifications at the C-terminus to achieve their inhibitory effects. oup.com The conformationally constrained nature of some GnRH analogs can make them less susceptible to the negative effects of certain receptor mutations that disrupt the binding of the more flexible native GnRH. nih.gov This highlights the intricate relationship between the conformation of the C-terminal tetrapeptide and its interaction with the receptor.

Component of TetrapeptideInteracting Receptor Residue (Putative)Significance for InteractionReference
Arginine (Arg8)Asp302Critical for high-affinity binding of GnRH I. researchgate.net
Glycinamide (Gly10-NH2)Asn102Contributes to the docking of the C-terminus. oup.com

Effects on Downstream Cellular Signaling Pathways Mediated by LHRH Analogs

Upon binding to its receptor, a G protein-coupled receptor (GPCR), GnRH activates a cascade of intracellular signaling pathways. researchgate.net The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C and subsequent activation of protein kinase C (PKC) and mobilization of intracellular calcium. genome.jp These initial events trigger downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. genome.jpnih.gov

The structural characteristics of the C-terminal Leucyl-arginyl-prolyl-glycinamide moiety can influence which of these signaling pathways are preferentially activated. For example, different GnRH analogs can stabilize distinct receptor conformations, leading to differential activation of downstream effectors. This concept of "ligand-induced selective signaling" or "biased agonism" suggests that modifications in the GnRH peptide, including the C-terminus, can fine-tune the cellular response.

Studies have shown that GnRH stimulates the phosphorylation of ERK, which then translocates to the nucleus to regulate the expression of genes such as c-fos and the β-subunit of luteinizing hormone (LH). nih.gov The activation of ERK by GnRH is a complex process that can be influenced by PKC and intracellular calcium levels. nih.gov While direct studies linking specific modifications within the Leucyl-arginyl-prolyl-glycinamide sequence to quantitative changes in ERK or JNK phosphorylation are intricate, the established importance of this region in receptor interaction implies a significant role in modulating the intensity and duration of these signaling events. For instance, gonadotropin-inhibitory hormone (GnIH) and its orthologs, which have a C-terminal LPXRF-amide motif, have been shown to inhibit GnRH-induced ERK phosphorylation. psu.edu This further supports the idea that the C-terminal structure of ligands binding to the GnRH receptor can profoundly impact downstream signaling.

Design and Synthesis of Peptidomimetics Incorporating the Leucyl-arginyl-prolyl-glycinamide Sequence

The therapeutic potential of GnRH analogs has driven extensive research into the design and synthesis of peptidomimetics. These are molecules that mimic the structure and function of the native peptide but often possess improved properties such as enhanced stability, oral bioavailability, and receptor selectivity. Many of these efforts have focused on modifying or mimicking the Leucyl-arginyl-prolyl-glycinamide sequence.

The synthesis of GnRH analogs and their C-terminally modified derivatives is typically achieved through solid-phase peptide synthesis (SPPS). ru.nlnih.govemorychem.science This technique allows for the stepwise assembly of the peptide chain on a solid support, with various chemical strategies available for introducing modifications at the C-terminus. For example, different linkers and resins can be employed to generate C-terminal amides, esters, or other functional groups. rsc.org

The design of peptidomimetics often involves replacing parts of the peptide backbone with non-peptidic scaffolds to create more rigid structures that lock the molecule in its bioactive conformation. researchgate.net For instance, conformationally constrained analogs of Pro-Leu-Gly-NH2, a tripeptide with its own neuromodulatory activities, have been developed using lactam, bicyclic, and spiro-bicyclic scaffolds to mimic a type II β-turn. nih.gov Such strategies can be applied to the C-terminal region of GnRH to create novel analogs with tailored pharmacological profiles. The goal is to retain the key pharmacophoric elements of the Leucyl-arginyl-prolyl-glycinamide sequence in the correct spatial orientation for optimal receptor interaction and desired biological response.

Rationale for Mimetic Design Based on Structural and Functional Considerations

The design of mimetics, or peptidomimetics, for a sequence like Leucyl-arginyl-prolyl-glycinamide is driven by the desire to replicate its bioactive conformation while overcoming the inherent limitations of natural peptides as therapeutic agents. Peptides are often susceptible to rapid degradation by proteases in the body and may have poor oral bioavailability. nih.gov Peptidomimetics aim to create more "drug-like" molecules by replacing parts of the peptide with non-peptidic structures that mimic the spatial arrangement of the key side chains responsible for biological activity.

The primary rationale for designing mimetics of a Leu-Arg-Pro-Gly containing peptide is to stabilize the predicted β-turn structure. By locking the molecule into its active conformation, the entropic penalty of binding to a receptor is reduced, which can lead to enhanced potency. Furthermore, replacing the peptide bonds with more stable linkages increases resistance to enzymatic degradation.

There are two main approaches to designing such mimetics: rsc.org

Medicinal Chemistry Approach: This involves the systematic replacement of individual amino acids or peptide bonds with non-natural counterparts to improve properties while retaining activity.

Biophysical Approach: This approach starts with a hypothesis of the bioactive conformation (e.g., a specific type of β-turn) and then designs a rigid scaffold that can present the key pharmacophoric groups (the side chains of Leu, Arg, and Pro) in the correct spatial orientation. rsc.org

The following table summarizes key structure-activity relationships that inform the mimetic design of such a peptide motif.

Feature of Original PeptideRationale for MimicryPotential Mimetic Strategy
β-turn Conformation To pre-organize the molecule into its active shape and enhance binding affinity.Introduction of a rigid, non-peptidic scaffold that mimics the turn.
Arginine Side Chain To maintain the crucial electrostatic interaction with the target receptor.Incorporation of a guanidinium (B1211019) group or a similar basic moiety onto the scaffold.
Leucine (B10760876) Side Chain To preserve hydrophobic interactions that contribute to binding and stability.Attachment of an isobutyl group or another hydrophobic group to the scaffold.
Peptide Backbone To increase metabolic stability and improve pharmacokinetic properties.Replacement of amide bonds with isosteres such as thioamides, azapeptides, or triazoles. nih.gov

Chemical Strategies for the Introduction of Non-Peptidic Scaffolds

A variety of chemical strategies have been developed to introduce non-peptidic scaffolds that can effectively mimic β-turns. These scaffolds serve as a rigid framework to which the necessary side-chain functionalities can be attached.

One successful approach has been the use of sugar-based scaffolds. For instance, a β-D-glucose scaffold has been effectively used to mimic a β-turn. nih.gov The rigid, chair-like conformation of the glucose ring provides a stable platform, and the hydroxyl groups can be readily functionalized to introduce the side chains that mimic those of the original peptide. This strategy has the advantage of using an inexpensive and stereochemically defined starting material. nih.gov

Another strategy involves the use of conformationally constrained dipeptides or small organic molecules that are designed to adopt a turn-like geometry. Examples include:

Bicyclic dipeptides: These molecules, such as the bicyclic dipeptide BTD, can be synthesized and incorporated into a peptide sequence to force a turn. pnas.org

Substituted isoquinolones: These have been used to create non-peptide mimics of the Arg-Gly-Asp (RGD) sequence, which also often resides in a β-turn. nih.gov

Tetra-substituted hexahydropyrazinotriazinediones: These have been synthesized as β-turn mimetics to stabilize protein-protein interactions. rsc.org

The general chemical approach for incorporating these scaffolds often involves solid-phase peptide synthesis, where the protected scaffold is coupled to the growing peptide chain. pnas.org More advanced techniques, such as chemical ligation, can also be employed to join two peptide fragments with a β-turn mimic at the junction. acs.org

The table below outlines some of the non-peptidic scaffolds used to mimic β-turns and their key features.

Scaffold TypeKey FeaturesExample Application
Sugar-Based Scaffolds Stereochemically defined, readily functionalizable, rigid conformation.Mimicking the β-turn in somatostatin (B550006) analogs. nih.gov
Constrained Dipeptides Enforce a specific turn geometry within a peptide sequence.Incorporation of Hot═Tap mimic into a protein foldon. pnas.org
Heterocyclic Scaffolds Provide a rigid core for the spatial presentation of side chains.Isoquinolones as mimics of the RGD sequence. nih.gov
Ligation-Induced Turns Formation of a turn mimic at the junction of two ligated peptide fragments.Reductive amination protocol to create a β-hairpin structure. acs.org

Advanced Research Techniques Applied to the Study of Leucyl Arginyl Prolyl Glycinamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed conformational analysis of peptides like Leucyl-arginyl-prolyl-glycinamide in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide insights into the spatial arrangement of atoms and the dynamic properties of the peptide backbone and amino acid side chains.

The presence of a proline residue in the sequence introduces a significant conformational feature: the potential for cis-trans isomerization of the leucyl-prolyl peptide bond. This isomerization is a slow process on the NMR timescale, often resulting in two distinct sets of resonances for the residues adjacent to the proline. The relative intensities of these paired signals can be used to determine the population of the cis and trans conformers. Comparison of the 13C chemical shifts of the proline β- and γ-carbons (Cβ and Cγ) is a standard method to assign these isomers.

Proton (1H) NMR spectra provide information on the chemical environment of each proton. The chemical shifts, coupling constants (J-values), and through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are used to determine dihedral angles and inter-proton distances. These data serve as constraints for molecular dynamics simulations to generate a three-dimensional model of the peptide's preferred conformation in solution. For instance, studies on analogues like L-prolyl-L-leucyl-glycinamide have utilized 1H and 13C NMR to demonstrate the presence of a β-turn conformation in solution, a common secondary structure in peptides. core.ac.uk

The arginine residue, with its long and flexible side chain, also presents a unique NMR signature. Selective isotope labeling, such as the incorporation of 13C and 15N, can simplify complex spectra and enhance the signals from the arginine side chain, providing detailed information about its conformation and interactions. wikipedia.org

Illustrative 1H NMR Chemical Shift Data for Leucyl-arginyl-prolyl-glycinamide in DMSO-d6

Amino Acid Residue Proton Expected Chemical Shift (ppm)
Leucine (B10760876) (Leu) α-CH 4.1 - 4.3
β-CH₂ 1.4 - 1.7
γ-CH 1.5 - 1.8
δ-CH₃ 0.8 - 1.0
Arginine (Arg) α-CH 4.0 - 4.2
β-CH₂ 1.6 - 1.8
γ-CH₂ 1.4 - 1.6
δ-CH₂ 3.0 - 3.2
Proline (Pro) α-CH 4.2 - 4.4
β-CH₂ 1.8 - 2.1
γ-CH₂ 1.9 - 2.2
δ-CH₂ 3.5 - 3.7
Glycinamide (B1583983) (Gly-NH₂) α-CH₂ 3.7 - 3.9

Mass Spectrometry for Molecular Weight Determination and Sequence Verification

Mass spectrometry (MS) is a cornerstone technique for the analysis of peptides, providing precise molecular weight determination and sequence verification. For Leucyl-arginyl-prolyl-glycinamide, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used to generate gas-phase peptide ions.

High-resolution mass spectrometry can determine the monoisotopic mass of the peptide with high accuracy, confirming its elemental composition. The theoretical monoisotopic mass of Leucyl-arginyl-prolyl-glycinamide (C₂₀H₃₈N₈O₄) is approximately 468.3016 Da.

Tandem mass spectrometry (MS/MS) is employed to verify the amino acid sequence. In this technique, the precursor peptide ion is isolated and fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation of peptides predominantly occurs at the peptide bonds, generating a series of 'b' ions (containing the N-terminus) and 'y' ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide. The presence of the basic arginine residue often leads to dominant signals for y-ions and internal fragment ions containing arginine.

Illustrative MS/MS Fragmentation Data for Leucyl-arginyl-prolyl-glycinamide

Fragment Ion Sequence Calculated m/z (singly charged)
b₁ L 114.09
b₂ LR 270.19
b₃ LRP 367.24
y₁ G-NH₂ 74.05
y₂ PG-NH₂ 171.11

High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for the purification of synthetic peptides and the assessment of their purity. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for peptides like Leucyl-arginyl-prolyl-glycinamide.

In RP-HPLC, the peptide is separated based on its hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, containing an ion-pairing agent such as trifluoroacetic acid (TFA). A gradient of increasing organic solvent concentration is used to elute the peptides from the column, with more hydrophobic peptides eluting later.

The purity of a Leucyl-arginyl-prolyl-glycinamide sample is determined by integrating the area of the main peak in the chromatogram and expressing it as a percentage of the total area of all peaks detected at a specific wavelength (commonly 214 nm or 220 nm, where the peptide bond absorbs). A highly pure sample will exhibit a single, sharp, symmetrical peak. RP-HPLC is also used to separate the target peptide from deletion sequences, incompletely deprotected products, and other impurities generated during solid-phase peptide synthesis. nih.gov

Illustrative RP-HPLC Parameters for Purity Assessment

Parameter Value/Description
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm

Spectrophotometric Methods for Concentration Determination and Reaction Monitoring

Accurate quantification of peptide concentration is essential for a wide range of applications. Spectrophotometric methods offer a rapid and convenient means of concentration determination.

One common method is the direct measurement of UV absorbance at 210-220 nm, which is characteristic of the peptide bond. However, this method can be prone to interference from other UV-absorbing compounds.

For more specific and sensitive quantification, colorimetric assays are frequently used. The Bicinchoninic Acid (BCA) assay is based on the reduction of Cu²⁺ to Cu¹⁺ by the peptide backbone in an alkaline medium, followed by the chelation of Cu¹⁺ by BCA to produce a purple-colored complex with an absorbance maximum at 562 nm. wikipedia.org The intensity of the color is proportional to the number of peptide bonds and thus the peptide concentration. Modified BCA assays have been developed to enhance sensitivity for peptides. core.ac.uknih.gov

Another widely used method is the Bradford protein assay, which relies on the binding of the dye Coomassie Brilliant Blue G-250 to proteins and peptides. abcam.comqiagen.com The binding causes a shift in the dye's absorbance maximum to 595 nm. This assay is particularly sensitive to basic amino acids like arginine, which can enhance the colorimetric response. wikipedia.org For both the BCA and Bradford assays, a standard curve is generated using a known concentration of a standard protein or peptide, such as bovine serum albumin (BSA), to determine the concentration of the unknown sample.

The Sakaguchi reaction, which is specific for the guanidinium (B1211019) group of arginine, can also be adapted into a spectrophotometric method for the quantification of arginine-containing peptides, providing high specificity. tsijournals.com

Comparison of Common Spectrophotometric Assays for Peptides

Assay Principle Wavelength (nm) Advantages Disadvantages
Direct UV Peptide bond absorbance 214 / 220 Simple, non-destructive Low specificity, buffer interference
BCA Assay Cu²⁺ reduction by peptide bonds, BCA chelation 562 High sensitivity, detergent compatible Temperature dependent, some amino acids interfere

| Bradford Assay | Coomassie dye binding | 595 | Fast, sensitive | High protein-to-protein variability, detergent interference |

In Vitro Binding Assays for Leucyl-arginyl-prolyl-glycinamide-Containing Peptides with Target Receptors

In vitro binding assays are fundamental to understanding the pharmacological activity of peptides by characterizing their interaction with specific biological targets, such as receptors. For peptides structurally related to Leucyl-arginyl-prolyl-glycinamide, these assays are used to determine binding affinity and specificity.

Radioligand binding assays are a classic and powerful technique. In these assays, a radiolabeled version of the peptide (e.g., tritiated, ³H) is incubated with a preparation of tissues or cells expressing the target receptor. The amount of radioactivity bound to the receptor is measured, allowing for the determination of key binding parameters. Saturation binding experiments, where increasing concentrations of the radiolabeled ligand are used, can determine the maximal binding capacity (Bmax), representing the total number of receptors, and the equilibrium dissociation constant (Kd), which is a measure of the ligand's binding affinity (a lower Kd indicates higher affinity).

Competition binding assays are used to determine the affinity of an unlabeled peptide, such as Leucyl-arginyl-prolyl-glycinamide, for the receptor. In this setup, the unlabeled peptide competes with a fixed concentration of a radiolabeled ligand for binding to the receptor. The concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value, which can be converted to an inhibition constant (Ki).

For example, studies on the closely related peptide L-prolyl-L-leucyl-glycinamide (PLG) have used ³H-PLG in radioligand binding assays with rat brain membranes to characterize its binding to specific receptor sites. nih.gov These studies have demonstrated high-affinity, saturable, and reversible binding, supporting the existence of a unique class of receptors for this peptide family. nih.gov

Binding Parameters for ³H-PLG in Rat Striatum

Parameter Value Description
Kd (Equilibrium) 4.69 ± 0.50 nM Equilibrium Dissociation Constant
Bmax 9.20 ± 0.30 fmol/mg protein Maximum Binding Capacity

| Kd (Kinetic) | 1.42 ± 0.21 nM | Dissociation Constant from kinetic data |

Enzymatic Stability and Degradation Profiles of Leucyl Arginyl Prolyl Glycinamide Containing Peptides

Identification of Specific Peptidases and Proteases Involved in Degradation

The degradation of peptides containing proline is often carried out by a group of enzymes known as prolyl peptidases. nih.govresearchgate.net These enzymes are characterized by their specific ability to cleave peptide bonds involving proline residues. nih.govresearchgate.net The structure of Leucyl-arginyl-prolyl-glycinamide (Leu-Arg-Pro-Gly-NH₂) suggests that it is a potential substrate for several types of peptidases.

Key enzymes likely involved in its breakdown include:

Prolyl Endopeptidase (PEP): This enzyme cleaves peptide bonds on the C-terminal side of proline residues within a peptide sequence. nih.gov In this case, PEP would hydrolyze the bond between Proline and Glycine (B1666218).

Dipeptidyl Peptidases (DPPs): This family of enzymes, particularly Dipeptidyl Peptidase 4 (DPP4), cleaves dipeptides from the N-terminus of peptides. DPP4 specifically acts on peptides with a proline or alanine (B10760859) residue in the second position (penultimate position). nih.govresearchgate.net Since the target peptide has Arginine in the second position, degradation by DPP4 would be less likely unless preceded by other enzymatic activity. However, other DPPs like DPP7, DPP8, and DPP9 exist and have different specificities. nih.gov

Aminopeptidases: These are exopeptidases that cleave single amino acids from the N-terminus of peptides. A leucine (B10760876) aminopeptidase (B13392206) could sequentially cleave the Leucine and then the Arginine residues. nih.gov

Carboxypeptidases: These enzymes cleave amino acids from the C-terminus. However, the C-terminal glycinamide (B1583983) group in Leucyl-arginyl-prolyl-glycinamide provides significant resistance to the action of many common carboxypeptidases. researchgate.net

The following table summarizes the potential peptidases and their predicted cleavage sites on the peptide.

Table 1: Potential Peptidases Involved in the Degradation of Leucyl-arginyl-prolyl-glycinamide | Enzyme/Peptidase Class | Abbreviation | Predicted Cleavage Site | Action | | :--- | :--- | :--- | :--- | | Prolyl Endopeptidase | PEP | Leu-Arg-Pro-|-Gly-NH₂ | Endopeptidase activity, cleaving internally after the proline residue. | | Aminopeptidase | --- | Leu -|-Arg-Pro-Gly-NH₂ | Exopeptidase activity, cleaving the N-terminal amino acid. | | Dipeptidyl Peptidase 4 | DPP4 | Leu-Arg-|-Pro-Gly-NH₂ | Unlikely to be a primary enzyme due to Arg at P1 position, but may act on metabolites. |

Characterization of Enzymatic Hydrolysis Products and Pathways

Based on the action of the peptidases identified above, several degradation pathways can be proposed. The resulting hydrolysis products will differ depending on the primary enzyme that initiates the breakdown.

Pathway A: Cleavage by Prolyl Endopeptidase (PEP) The initial cleavage event would occur after the proline residue, splitting the tetrapeptide into two smaller fragments.

Products: Leucyl-arginyl-proline and Glycinamide.

Pathway B: Sequential Cleavage by Aminopeptidases This pathway involves the stepwise removal of amino acids from the N-terminus.

Initial Product: Leucine and Arginyl-prolyl-glycinamide.

Subsequent Product: Arginine and Prolyl-glycinamide.

The stability of proline-containing peptides has been studied in various biological media, with experiments showing that degradation products vary depending on the specific enzymes present. nih.gov For instance, the peptidase hydrolysis of Pro-Gly-Pro-Leu resulted in primary metabolites such as Gly-Pro-Leu and Pro-Gly-Pro. nih.gov By analogy, the degradation of Leucyl-arginyl-prolyl-glycinamide would likely produce a mixture of fragments resulting from competing enzymatic pathways.

The following table outlines the potential hydrolysis products based on different enzymatic pathways.

Table 2: Predicted Enzymatic Hydrolysis Products and Pathways

Degradation Pathway Initial Enzyme Primary Hydrolysis Products Secondary Hydrolysis Products
A: Endopeptidase Action Prolyl Endopeptidase Leucyl-arginyl-proline and Glycinamide Further breakdown of Leucyl-arginyl-proline by other peptidases.

| B: Exopeptidase Action | Aminopeptidase | Leucine and Arginyl-prolyl-glycinamide | Further breakdown of Arginyl-prolyl-glycinamide into Arginine and Prolyl-glycinamide. |

Strategies for Enhancing Metabolic Stability of Peptides Containing the Leucyl-arginyl-prolyl-glycinamide Sequence

Several well-established strategies can be employed to protect peptides from enzymatic degradation and thereby enhance their metabolic stability. nih.gov The existing C-terminal amidation of Leucyl-arginyl-prolyl-glycinamide is itself a common and effective strategy to prevent degradation by carboxypeptidases. researchgate.netnovoprolabs.com Further enhancements could be achieved through various chemical modifications.

N-Terminal Modification: Capping the N-terminus with a group like an acetyl group (N-acetylation) can block the action of aminopeptidases, which are a primary route of degradation for many linear peptides. researchgate.netnovoprolabs.com

Substitution with D-Amino Acids: Proteolytic enzymes are stereospecific and primarily recognize L-amino acids. Replacing one or more of the L-amino acids in the sequence with their D-enantiomers can render the peptide resistant to proteolysis, significantly increasing its half-life. novoprolabs.comnih.gov

Backbone Modification: Modifying the peptide backbone, for example through N-methylation of an amide bond, can create a structure that is no longer recognized by proteases. nih.govnovoprolabs.com N-methylation of a key residue can significantly improve metabolic stability without drastically altering the peptide's conformation. nih.gov

Cyclization: Converting the linear peptide into a cyclic structure, either through a head-to-tail amide bond or by linking side chains, is a powerful strategy. nih.gov Cyclization prevents degradation by exopeptidases and can lock the peptide into a more stable and biologically active conformation. nih.gov

Polymer Conjugation: Attaching a polymer like polyethylene (B3416737) glycol (PEG) to the peptide (PEGylation) can increase its size and shield it from enzymatic attack, thereby increasing its stability and circulation time. novoprolabs.com

The table below summarizes these strategies and their rationale.

Table 3: Strategies to Enhance Metabolic Stability

Strategy Description Rationale for Stability Enhancement
N-Terminal Acetylation Addition of an acetyl group (CH₃CO-) to the N-terminal Leucine. Blocks recognition and cleavage by N-terminal exopeptidases (aminopeptidases). researchgate.netnovoprolabs.com
D-Amino Acid Substitution Replacing an L-amino acid (e.g., L-Leu) with its D-isomer (D-Leu). Proteases are stereospecific for L-amino acids, making the peptide bond resistant to hydrolysis. nih.gov
N-Methylation Methylation of a peptide bond nitrogen (e.g., at the Arg-Pro bond). Sterically hinders the approach of proteases to the peptide backbone. nih.govnovoprolabs.com
Cyclization Forming a covalent bond between the N- and C-termini. Protects against both aminopeptidases and carboxypeptidases by eliminating the terminal ends. nih.gov

| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains. | Increases hydrodynamic size, shielding the peptide from enzymatic degradation and reducing renal clearance. novoprolabs.com |


Future Research Directions and Translational Perspectives

Exploration of Novel Biological Roles for Leucyl-arginyl-prolyl-glycinamide as a Standalone Peptide

The standalone biological functions of Leucyl-arginyl-prolyl-glycinamide remain a largely unexplored area, presenting a frontier for novel discoveries in peptide research. Future investigations could focus on its potential interactions with various physiological systems. The presence of arginine and proline in the sequence is particularly noteworthy, as peptides rich in these amino acids have been shown to exhibit a range of biological activities, including acting as allosteric inhibitors of the proteasome. nih.govnih.gov

Research into proline- and arginine-rich peptides has revealed their capacity to modulate the activity of the proteasome, a key player in cellular protein degradation. nih.govnih.govacs.org For instance, the porcine cathelicidin-derived peptide PR39, which is rich in proline and arginine, can allosterically inhibit the proteasome, thereby influencing processes like angiogenesis and inflammation. nih.gov This raises the possibility that Leucyl-arginyl-prolyl-glycinamide could have similar or other modulatory effects on cellular machinery.

Furthermore, the tripeptide L-prolyl-L-leucyl-glycinamide (PLG) has been identified as a modulator of central nervous system dopamine (B1211576) receptors. prepchem.comnih.gov Given the structural similarity, future studies could investigate whether Leucyl-arginyl-prolyl-glycinamide possesses any neurological activity. The addition of an arginine residue could significantly alter its binding properties and biological effects.

Future research should systematically screen Leucyl-arginyl-prolyl-glycinamide for various biological activities, including but not limited to its effects on enzymatic activity, receptor binding, and cellular signaling pathways. Such studies will be crucial in determining the potential therapeutic or research applications of this peptide.

Development of Advanced Synthetic Methodologies for Leucyl-arginyl-prolyl-glycinamide and its Complex Analogs

The synthesis of peptides like Leucyl-arginyl-prolyl-glycinamide is fundamental to enabling its biological investigation. A documented method for the synthesis of L-Leucyl-L-arginyl-L-prolyl-glycinamide hydrochloride involves the catalytic hydrogenation of a protected precursor, Nα-benzyloxycarbonyl-L-leucyl-L-arginyl-L-prolyl-glycinamide hydrochloride, using palladium-on-carbon. prepchem.com This method yields a product suitable for further use without extensive purification.

Modern peptide synthesis, however, has advanced significantly, with solid-phase peptide synthesis (SPPS) being a cornerstone for producing peptides up to 60 amino acids in length. researchgate.netluxembourg-bio.com Future research in this area could focus on optimizing the SPPS of Leucyl-arginyl-prolyl-glycinamide. This would involve selecting the most appropriate resins, protecting groups, and coupling reagents to maximize yield and purity.

The development of synthetic methodologies for complex analogs is another important research direction. This could involve the incorporation of non-natural amino acids, peptide bond mimetics (such as reduced amide bonds), or cyclization to enhance stability and biological activity. nih.govnih.govnih.gov For example, replacing a peptide bond with a CH2-NH function has been shown to produce analogs of PLG with altered conformations and biological activities. nih.gov

Advanced synthetic techniques such as microwave-assisted synthesis could also be employed to shorten reaction times and improve yields. nih.gov The table below outlines potential advanced synthetic strategies that could be applied to Leucyl-arginyl-prolyl-glycinamide.

Synthetic MethodologyPotential Application to Leucyl-arginyl-prolyl-glycinamideKey Advantages
Solid-Phase Peptide Synthesis (SPPS) High-throughput synthesis of the tetrapeptide and its analogs for screening.Well-established, suitable for various scales, and allows for easy purification. researchgate.netluxembourg-bio.com
Microwave-Assisted Peptide Synthesis Acceleration of the coupling steps in the synthesis.Reduced reaction times and potentially improved yields. nih.gov
Reduced Amide Bond Analogs Creation of more stable and flexible analogs by replacing peptide bonds.Increased enzymatic resistance and altered hydrophilicity. nih.gov
Cyclic Tetrapeptide Synthesis Generation of conformationally constrained and potentially more active cyclic analogs.High cellular permeability and a wide range of biological properties. nih.gov

Investigation of the Tetrapeptide as a Building Block in Multi-Domain Peptide Architectures

The incorporation of short peptide sequences as building blocks into larger, multi-domain peptide architectures is a promising strategy in materials science and bioengineering. The Leu-Arg-Pro-Gly sequence could potentially be used as a motif within self-assembling peptides to create novel biomaterials. nih.gov Self-assembling peptides can form nanofibrous hydrogels that mimic the extracellular matrix, providing scaffolds for tissue regeneration. nih.govacs.org

The specific sequence of Leucyl-arginyl-prolyl-glycinamide could impart unique properties to such materials. For instance, the inclusion of bioactive sequences can control cell adhesion and proliferation. nih.gov Future research could explore how incorporating the Leu-Arg-Pro-Gly motif affects the structural and rheological characteristics of multi-domain peptides and their interactions with cells.

The design of such multi-domain peptides is flexible and can tolerate substitutions and additions of bioactive sequences. nih.gov This allows for the tuning of the final material's properties. For example, the well-known RGD (Arginyl-glycyl-aspartic acid) sequence is often incorporated to promote cell adhesion. acs.org The Leu-Arg-Pro-Gly sequence could be investigated for similar or complementary functions.

Application of Computational Chemistry and Molecular Dynamics Simulations for Predictive Design

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for predicting the structural and dynamic properties of peptides. frontiersin.org These methods can provide insights that are challenging to obtain through experimental techniques alone. For Leucyl-arginyl-prolyl-glycinamide, computational approaches could be used to predict its conformational ensemble in solution.

MD simulations can also be used to study the interactions of Leucyl-arginyl-prolyl-glycinamide with potential biological targets, such as receptors or enzymes. This can aid in the rational design of more potent and selective analogs. For instance, simulations have been used to understand how excipients like arginine interact with proteins to inhibit aggregation. nih.gov

The following table summarizes computational approaches that could be applied to study Leucyl-arginyl-prolyl-glycinamide.

Computational MethodPotential Application to Leucyl-arginyl-prolyl-glycinamideExpected Insights
Molecular Dynamics (MD) Simulations Prediction of the three-dimensional structure and dynamics in solution.Understanding of conformational preferences, including proline cis/trans isomerization. frontiersin.org
Gaussian Accelerated Molecular Dynamics Enhanced sampling of proline isomerization to overcome kinetic barriers.More accurate representation of the peptide's conformational ensemble. frontiersin.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Detailed study of the electronic structure of the active site upon binding.Mechanistic insights into the peptide's interaction with a target molecule.
Virtual Screening Identification of potential binding partners from large molecular libraries.Discovery of novel biological targets and functions.

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for Leucyl-arginyl-prolyl-glycinamide to ensure high purity and yield?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the gold standard for producing Leucyl-arginyl-prolyl-glycinamide. Key steps include:

  • Resin selection : Use Fmoc-protected resins to minimize side reactions.
  • Coupling efficiency : Optimize activation reagents (e.g., HBTU/HOBt) and reaction times (≥30 min per amino acid).
  • Purification : Reverse-phase HPLC with gradients (e.g., 5–95% acetonitrile in 0.1% TFA) ensures >95% purity. Validate yield via mass spectrometry (MS) and amino acid analysis .

Q. How can structural characterization of Leucyl-arginyl-prolyl-glycinamide be validated using spectroscopic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1D 1H^1H-NMR and 2D 1H^1H-13C^{13}C HSQC confirm backbone connectivity and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., observed vs. theoretical m/zm/z).
  • Circular Dichroism (CD) : Assess secondary structure in solution (e.g., random coil vs. β-turn propensity) under varying pH conditions .

Advanced Research Questions

Q. What considerations are critical when designing in vivo studies to evaluate the bioactivity of Leucyl-arginyl-prolyl-glycinamide?

  • Methodological Answer :

  • Model selection : Rodent models (e.g., Sprague-Dawley rats) are preferred for pharmacokinetic studies. Ensure ethical compliance with NIH guidelines (e.g., ARRIVE 2.0 reporting standards).
  • Dosage optimization : Conduct dose-response studies (e.g., 0.1–10 mg/kg) to identify therapeutic windows.
  • Endpoint validation : Use biomarkers (e.g., plasma cytokine levels) and histopathology to correlate bioactivity with observed effects .

Q. How should researchers address discrepancies in reported bioactivity data of Leucyl-arginyl-prolyl-glycinamide across different experimental models?

  • Methodological Answer :

  • Batch variability : Standardize peptide synthesis and storage (e.g., lyophilization at -80°C) to minimize degradation.
  • Assay conditions : Replicate experiments under controlled buffer systems (e.g., PBS vs. Tris-HCl) and temperatures (25°C vs. 37°C).
  • Statistical rigor : Apply mixed-effects models to account for inter-experimental variability. Use tools like Prism or R for meta-analysis of pooled data .

Q. What strategies are effective for optimizing cell-based assays to study Leucyl-arginyl-prolyl-glycinamide’s signaling mechanisms?

  • Methodological Answer :

  • Cell line selection : Use primary cells (e.g., human fibroblasts) over immortalized lines to avoid aberrant signaling.
  • Time-course experiments : Profile temporal responses (e.g., 0–24 hr) to capture transient phosphorylation events (e.g., MAPK/ERK pathways).
  • Inhibition controls : Co-treat with pathway-specific inhibitors (e.g., U0126 for MEK) to confirm target engagement .

Data Contradiction and Reproducibility

Q. How can researchers reconcile conflicting results in Leucyl-arginyl-prolyl-glycinamide’s receptor-binding affinity across studies?

  • Methodological Answer :

  • Binding assay standardization : Use surface plasmon resonance (SPR) with immobilized receptors (e.g., GPCRs) and consistent ligand concentrations.
  • Negative controls : Include scrambled peptide analogs to rule out nonspecific interactions.
  • Data transparency : Share raw SPR sensorgrams and KDK_D calculations in supplementary materials for peer validation .

Experimental Design and Validation

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of Leucyl-arginyl-prolyl-glycinamide in preclinical studies?

  • Methodological Answer :

  • Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
  • Power analysis : Predefine sample sizes (e.g., n6n \geq 6) to ensure ≥80% statistical power.
  • Multiple testing correction : Apply Benjamini-Hochberg adjustments to minimize false discovery rates in omics datasets .

Literature and Reproducibility

Q. How can researchers ensure reproducibility of Leucyl-arginyl-prolyl-glycinamide’s reported effects when replicating studies?

  • Methodological Answer :

  • Detailed protocols : Adhere to NIH guidelines for reporting experimental parameters (e.g., peptide lot numbers, storage conditions).
  • Independent validation : Collaborate with third-party labs to replicate key findings.
  • Data repositories : Deposit raw data in public platforms (e.g., Zenodo) with standardized metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.